Bilirubin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

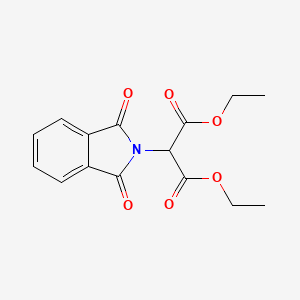

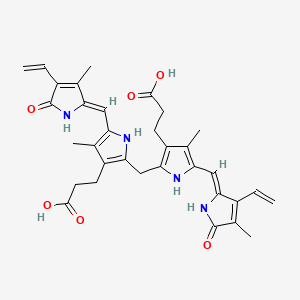

Bilirubin is a red-orange compound that occurs in the normal catabolic pathway that breaks down heme in vertebrates. This catabolism is a necessary process in the body’s clearance of waste products that arise from the destruction of aged or abnormal red blood cells . This compound is produced in bone marrow cells and in the liver as the end product of red-blood-cell (hemoglobin) breakdown . It is a brownish-yellow pigment of bile, secreted by the liver in vertebrates, which gives solid waste products (feces) their characteristic color .

Mecanismo De Acción

Target of Action

Bilirubin, a metabolic product of heme, primarily targets the liver, where it undergoes conjugation, and the blood-brain barrier, where it can potentially cause neurotoxicity . It also binds to the PPARα nuclear receptor transcription factor, which regulates fatty acid oxidation and peroxisomal function to maintain cellular homeostasis .

Mode of Action

This compound is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . In the bloodstream, unconjugated this compound binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated this compound by the enzyme glucuronyl transferase, forming conjugated this compound, which is soluble .

Biochemical Pathways

This compound is the catabolic product of heme metabolism . It shares its metabolic pathway with various other sparingly water-soluble substances that are excreted in bile . This compound is generated by sequential catalytic degradation of heme mediated by two groups of enzymes . Conjugated this compound is transferred across the microsomal membrane into the cytoplasm, binds to ligandin again, and is transported to the canalicular membrane. Then, it is secreted into the bile canaliculus, through electrogenic transport, which is accelerated by bicarbonate ion, as well as ATP dependent active transport .

Pharmacokinetics

This compound is metabolized solely through glucuronidation by UDP-glucuronosyltransferase (UGT) 1A1 . Immaturity of UGT1A1 in combination with overproduction of this compound during the developmental stage acts as a bottleneck to this compound elimination and predisposes the infant to high total serum this compound (TSB) levels .

Result of Action

At the cellular level, this compound exerts its toxic effect by disturbing the normal functioning of neuronal cells . This compound’s presence can cause certain inflammatory responses, resulting in the activation of proinflammatory cytokines . Additionally, research has demonstrated that this compound can negatively affect auditory abilities .

Action Environment

Numerous variables related to nutrition, ethnicity, and genetic variants at several metabolic steps may be superimposed on the normal physiological hyperbilirubinemia that occurs in the first week of life and results in this compound levels that may be toxic to the brain . Environmental factors that may alleviate or worsen the condition of hyperbilirubinemia are also discussed .

Análisis Bioquímico

Biochemical Properties

Bilirubin plays a crucial role in biochemical reactions. It is formed during a process that involves oxidation-reduction reactions and conserves iron body stores . Heme is broken down into biliverdin, which is converted into unconjugated or indirect this compound (UCB). UCB is water-insoluble and enters circulation bound to albumin. In the liver, glucuronic acid is added to UCB (conjugation) to render it water-soluble (direct this compound); finally, it is either excreted into bile or recirculated back to the bloodstream, where it is filtrated by the kidneys and excreted through urine .

Cellular Effects

Elevation of plasma this compound levels is a frequent finding both in primary and hospital care. All liver lesions induce a decrease in the hepatocyte cell count, which may cause hyperbilirubinemia . Hyperbilirubinemia can originate from an alteration in any stage of this compound metabolism: excess production, impaired liver uptake, conjugation defects, or biliary excretion defects .

Molecular Mechanism

This compound may be oxidized by a chemical compound (vanadate) or the enzyme this compound oxidase (EC1.3.3.5) to biliverdin, which subsequently oxidizes to initially purple and then colorless products .

Temporal Effects in Laboratory Settings

Various analytical methods are currently available for measuring this compound and its metabolites in serum, urine, and feces. Serum this compound is determined by diazo transfer reaction, high-performance liquid chromatography (HPLC), oxidative, enzymatic, and chemical methods, direct spectrophotometry, and transcutaneous methods .

Metabolic Pathways

This compound is involved in the metabolic pathway of heme catabolism. The basic physiology of this compound metabolism, such as production, transport, and excretion, has been well described .

Transport and Distribution

This compound passes through the liver and is eventually excreted out of the body . Higher than usual levels of this compound may indicate different types of liver or bile duct problems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bilirubin can be produced via whole-cell transformation utilizing recombinant Corynebacterium glutamicum expressing a β-glucuronidase from Staphylococcus sp. RLH1. This method involves hydrolyzing conjugated this compound to this compound under optimized biotransformation conditions, achieving a conversion rate of 79.7% at 40°C, pH 7.0, 1 mM Mg²⁺, and 6 mM antioxidant NaHSO₃ after 12 hours .

Industrial Production Methods: Industrial production of this compound typically involves extracting it from mammalian bile. The existing production methods use alkaline hydrolysis to remove the β-glucuronic acid group from conjugated this compound, employing a highly concentrated sodium hydroxide solution at high temperature . Another method involves the biotransformation of biliverdin using recombinant Escherichia coli cells expressing biliverdin reductase, achieving a conversion yield of 72.3% .

Análisis De Reacciones Químicas

Types of Reactions: Bilirubin undergoes various chemical reactions, including oxidation, reduction, and conjugation. For instance, this compound may be oxidized by a chemical compound (vanadate) or the enzyme this compound oxidase to biliverdin, which subsequently oxidizes to initially purple and then colorless products .

Common Reagents and Conditions:

Oxidation: Vanadate or this compound oxidase.

Reduction: Biliverdin reductase with NADPH as the reducing agent.

Conjugation: Glucuronic acid added to this compound by the enzyme glucuronyl transferase.

Major Products:

Oxidation: Biliverdin.

Reduction: this compound from biliverdin.

Conjugation: Conjugated this compound (this compound diglucuronide).

Aplicaciones Científicas De Investigación

Bilirubin has numerous scientific research applications across various fields:

Chemistry: Used as a model compound in studying heme catabolism and related biochemical pathways.

Biology: Investigated for its role in cellular processes and its antioxidant properties.

Medicine: Used in the diagnosis and monitoring of liver function and diseases such as jaundice and Gilbert’s syndrome.

Industry: Utilized in the production of artificial bezoars, a traditional medicine in China.

Comparación Con Compuestos Similares

Bilirubin is compared with its congeners such as biliverdin, mesothis compound, and their derivatives:

Biliverdin: The immediate precursor of this compound, produced by the oxidation of heme.

Mesothis compound: A derivative of this compound with different side chains, used in conformational studies.

This compound Diglucuronide: The conjugated form of this compound, more water-soluble and less toxic, excreted in bile.

This compound’s unique properties, such as its potent antioxidant activity and role as a metabolic hormone, distinguish it from these similar compounds .

Propiedades

Número CAS |

93891-87-3 |

|---|---|

Fórmula molecular |

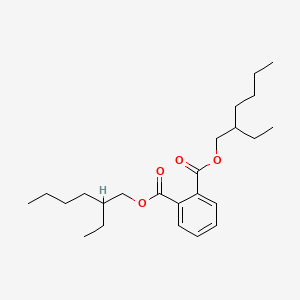

C33H34N4Na2O6 |

Peso molecular |

628.6 g/mol |

Nombre IUPAC |

disodium;3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |

InChI |

InChI=1S/C33H36N4O6.2Na/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);;/q;2*+1/p-2/b26-13-,27-14-;; |

Clave InChI |

XNHLFNMMORFXAO-PDQJREFDSA-L |

SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |

SMILES isomérico |

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

SMILES canónico |

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

Descripción física |

Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS] Solid |

Números CAS relacionados |

18422-02-1 (calcium salt) 93891-87-3 (di-hydrochloride salt) 635-65-4 (Parent) |

Solubilidad |

0.009 mg/mL at 25 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.